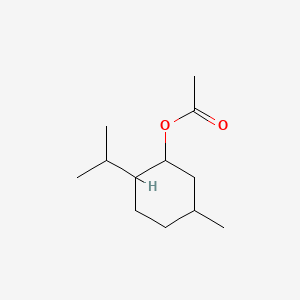

2,6-Dimethyl-3,7-octadiene-2,6-diol

Overview

Description

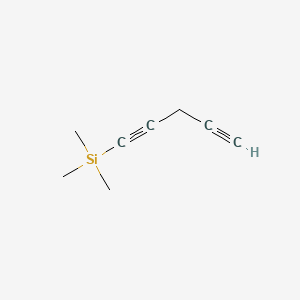

3, 7-Dimethyl-1, 5-octadien-3, 7-diol, also known as (3E)-2, 6-dimethyl-3, 7-octadiene-2, 6-diol or 1, 5-octadien-3, 7-diol, 3, 7-dimethyl, belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). 3, 7-Dimethyl-1, 5-octadien-3, 7-diol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 3, 7-dimethyl-1, 5-octadien-3, 7-diol is primarily located in the cytoplasm. 3, 7-Dimethyl-1, 5-octadien-3, 7-diol exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 3, 7-dimethyl-1, 5-octadien-3, 7-diol can be found in alcoholic beverages, fruits, herbs and spices, and papaya. This makes 3, 7-dimethyl-1, 5-octadien-3, 7-diol a potential biomarker for the consumption of these food products.

Scientific Research Applications

Synthetic Methods and Chemical Properties :

- Takabe, Katagiri, and Tanaka (1975) developed a synthetic method for geraniol and nerol, including 2,6-Dimethyl-3,7-octadiene-2,6-diol, through anionic telomerization of isoprene and the rearrangement of amine oxide (K. Takabe, T. Katagiri, & J. Tanaka, 1975).

- Nguen Kong Khao, Mavrov, and Serebryakov (1989) demonstrated the formal synthesis of serricornine from S-(+)-3,7-dimethyl-1,6-octadiene, a related compound (Nguen Kong Khao, M. V. Mavrov, & E. P. Serebryakov, 1989).

Polymer Science :

- Dipietro and Diedwardo (1966) studied crystalline copolymers of 3-methylbutene and 2,6-Dimethyl-2,7-octadiene, highlighting the potential of 2,6-Dimethyl-3,7-octadiene-2,6-diol in polymer science (J. Dipietro & A. Diedwardo, 1966).

Role in Flavor and Fragrance Industry :

- Knapp, Straubinger, Fornari, Oka, Watanabe, and Winterhalter (1998) identified (S)-3,7-Dimethyl-5-octene-1,7-diol and related oxygenated monoterpenoids from rose petals, a critical component in the flavor and fragrance industry (H. Knapp, M. Straubinger, S. Fornari, Noriaki Oka, N. Watanabe, & P. Winterhalter, 1998).

Biological and Medicinal Research :

- Alissandrakis, Daferera, Tarantilis, Polissiou, and Harizanis (2003) explored the extraction of volatile compounds from citrus flowers and honey, finding significant proportions of 2,6-Dimethyl-3,7-octadiene-2,6-diol. This research highlights the potential biological significance of the compound in natural products (E. Alissandrakis, D. Daferera, P. Tarantilis, M. Polissiou, & P. Harizanis, 2003).

Catalysis and Chemical Reactions :

- Harkal, Jackstell, Nierlich, Ortmann, and Beller (2005) developed a selective dimerization reaction of 1,3-butadiene to produce 1,3,7-octatriene, utilizing a modified palladium carbene catalyst. This work indicates potential applications in catalysis (Surendra Harkal, R. Jackstell, F. Nierlich, Dagmara A. Ortmann, & M. Beller, 2005).

properties

IUPAC Name |

(3E)-2,6-dimethylocta-3,7-diene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h5-7,11-12H,1,8H2,2-4H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOHJVNDENHRCH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CCC(C)(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C/CC(C)(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13741-21-4 | |

| Record name | 2,6-Dimethyl-3,7-octadiene-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1630874.png)

![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)